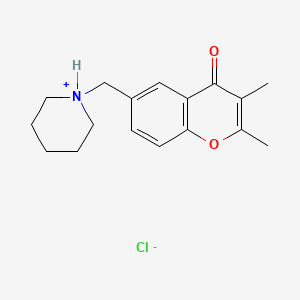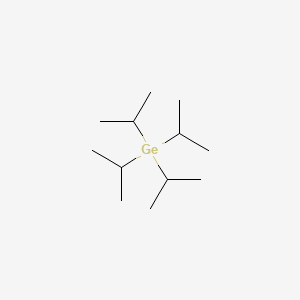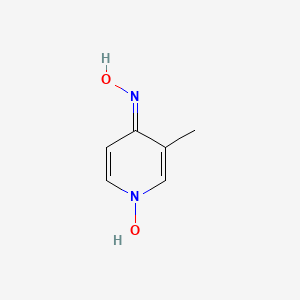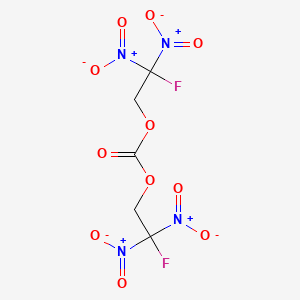![molecular formula C44H84O8 B13737277 bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene CAS No. 135397-33-0](/img/structure/B13737277.png)
bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate; hexadec-1-ene; tetradec-1-ene is a complex chemical entity that combines multiple functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. The presence of multiple ether and alkene groups suggests a versatile reactivity profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate esterification. The resulting product is then purified through recrystallization or distillation.
For the synthesis of hexadec-1-ene and tetradec-1-ene, these alkenes are commonly produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, under high pressure and temperature conditions to form the desired long-chain alkenes.
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification and oligomerization processes. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures high purity and yield of the final products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ether groups in bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: The alkenes in hexadec-1-ene and tetradec-1-ene can be reduced to form the corresponding alkanes.
Substitution: The ester groups in bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of alkenes.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various ester or ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate is used as a reagent in organic synthesis, particularly in the formation of complex ester and ether compounds. Hexadec-1-ene and tetradec-1-ene are used as intermediates in the synthesis of surfactants and lubricants.
Biology
These compounds are studied for their potential biological activities, including antimicrobial and antifungal properties. They are also used in the development of drug delivery systems due to their ability to form stable complexes with various drugs.
Medicine
In medicine, these compounds are explored for their potential use in the formulation of pharmaceuticals, particularly in the development of prodrugs and controlled-release formulations.
Industry
Industrially, bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate is used in the production of polymers and resins. Hexadec-1-ene and tetradec-1-ene are used as monomers in the production of high-performance plastics and elastomers.
Mecanismo De Acción
The mechanism of action of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate involves its ability to undergo esterification and etherification reactions, forming stable complexes with various substrates. The alkenes, hexadec-1-ene and tetradec-1-ene, interact with molecular targets through hydrophobic interactions, influencing the properties of the resulting compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Diethylene glycol dimethyl ether (Diglyme)
- Tetraethylene glycol dimethyl ether (Tetraglyme)
- Polyethylene glycol dimethyl ether (PEGDME)
Uniqueness
Bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate stands out due to its unique combination of ether and ester functional groups, providing a versatile reactivity profile. Hexadec-1-ene and tetradec-1-ene are unique in their long-chain alkene structure, making them valuable intermediates in the synthesis of high-performance materials.
Propiedades
Número CAS |
135397-33-0 |
|---|---|
Fórmula molecular |
C44H84O8 |
Peso molecular |
741.1 g/mol |
Nombre IUPAC |
bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene |
InChI |
InChI=1S/C16H32.C14H24O8.C14H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;1-17-5-7-19-9-11-21-13(15)3-4-14(16)22-12-10-20-8-6-18-2;1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3;3-4H,5-12H2,1-2H3;3H,1,4-14H2,2H3/b;4-3-; |
Clave InChI |
SOOKDDAKMROITD-LWFKIUJUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC=C.CCCCCCCCCCCCC=C.COCCOCCOC(=O)/C=C\C(=O)OCCOCCOC |
SMILES canónico |
CCCCCCCCCCCCCCC=C.CCCCCCCCCCCCC=C.COCCOCCOC(=O)C=CC(=O)OCCOCCOC |
Números CAS relacionados |
135397-33-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


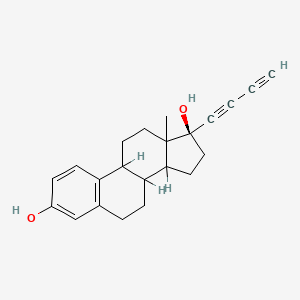
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
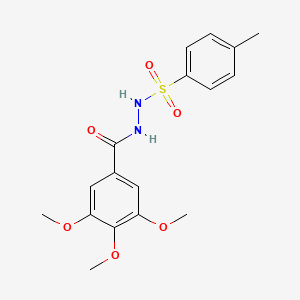
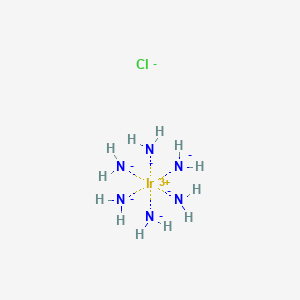

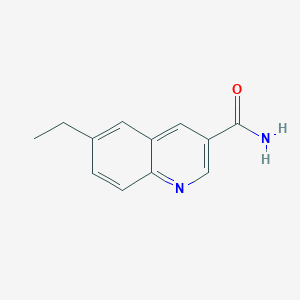
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
